molecular formula C24H21BrN2O B2709996 2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 900019-71-8

2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B2709996
CAS No.: 900019-71-8
M. Wt: 433.349
InChI Key: NYBKUJBWIBQFBN-UHFFFAOYSA-N
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Description

2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound that belongs to the class of benzochromenes This compound is characterized by its unique structure, which includes an amino group, a bromine atom, a tert-butylphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The starting material, 4-tert-butylphenyl, is brominated using liquid bromine in the presence of a catalyst such as iron powder.

    Cyclization: The brominated product undergoes a cyclization reaction with a suitable reagent to form the benzochromene core.

    Carbonitrile Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzochromene oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets. The amino and bromine groups can form hydrogen bonds and halogen bonds, respectively, with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The carbonitrile group can also participate in nucleophilic addition reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-7-bromo-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile
  • 2-amino-7-bromo-4-(4-ethylphenyl)-4H-benzo[g]chromene-3-carbonitrile
  • 2-amino-7-bromo-4-(4-isopropylphenyl)-4H-benzo[g]chromene-3-carbonitrile

Uniqueness

The presence of the tert-butyl group in 2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile imparts unique steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions with biological targets. The tert-butyl group can enhance the compound’s stability and solubility, making it more suitable for certain applications.

Properties

IUPAC Name

2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O/c1-24(2,3)17-7-4-14(5-8-17)22-19-11-16-10-18(25)9-6-15(16)12-21(19)28-23(27)20(22)13-26/h4-12,22H,27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBKUJBWIBQFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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